molecular formula C10H14O3 B122108 Dihydroconiferyl alcohol CAS No. 2305-13-7

Dihydroconiferyl alcohol

Cat. No.: B122108
CAS No.: 2305-13-7
M. Wt: 182.22 g/mol
InChI Key: MWOMNLDJNQWJMK-UHFFFAOYSA-N
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Description

Dihydroconiferyl alcohol, also known as 3-(3-methoxy-4-hydroxyphenyl)-propan-1-ol, is an organic compound that belongs to the class of phenols. It is a naturally occurring compound found in various plants, including pine and cypress trees. This compound plays a significant role in the structural support and protection of plants .

Mechanism of Action

Target of Action

Dihydroconiferyl alcohol is a plant metabolite that plays several roles in biological systems . It acts as a radical scavenger , reacting readily with and eliminating radicals . It also acts as a sensitizer , causing a substantial proportion of exposed people or animals to develop an allergic reaction after repeated exposure . Additionally, it has been found to exhibit cytoprotective activity in cultured MCF-7 cells stressed by H2O2 .

Mode of Action

For instance, it can act as a monoamine oxidase inhibitor , interfering with the action of monoamine oxidase . It also acts as a voltage-gated sodium channel blocker , interfering with the activity of voltage-gated sodium channels .

Biochemical Pathways

This compound affects several biochemical pathways. It has been identified as an apoptosis inducer , inducing the process of programmed cell death in multi-celled organisms . It also acts as an analgesic , relieving pain without the loss of consciousness or producing anesthesia .

Pharmacokinetics

Its physical properties such as melting point (63-65°c), boiling point (27562°C), and density (10966) have been reported .

Result of Action

The result of this compound’s action can vary depending on the context. For instance, it has been found to stimulate growth in soybean callus . It also exhibits cytoprotective activity in cultured MCF-7 cells stressed by H2O2 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in alcohol and ether solvents , which can affect its bioavailability and action.

Biochemical Analysis

Biochemical Properties

Dihydroconiferyl alcohol plays a significant role in biochemical reactions, particularly in plant growth and development. It has been identified as a cell division factor that stimulates the growth of soybean callus and acts synergistically with kinetin to promote cell division . This compound interacts with various enzymes and proteins, including cytokinin receptors and other cell division-related biomolecules. These interactions are crucial for its role in promoting cell division and growth.

Cellular Effects

This compound has been shown to influence various cellular processes, including cell division and growth. It stimulates the growth of soybean callus and has been found to be active in tobacco callus and radish leaf senescence assays The compound acts synergistically with kinetin to enhance cell division, indicating its role in cell signaling pathways related to growth and development

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytokinin receptors and other cell division-related biomolecules. It acts synergistically with kinetin, a well-known cytokinin, to promote cell division and growth . This compound may also influence gene expression by modulating the activity of transcription factors involved in cell division and growth. Additionally, it may interact with enzymes involved in the phenylpropanoid pathway, contributing to its role in plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to promote gibberellic acid-induced hook elongation in decotylized pea seedlings in the presence of sucrose . Its activity may decrease over time due to degradation or changes in stability. Long-term studies are needed to understand the stability and degradation of this compound and its long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the phenylpropanoid metabolic pathway, which is crucial for the biosynthesis of lignin and other phenolic compounds . It interacts with enzymes such as cinnamyl alcohol dehydrogenase, which converts coniferaldehyde to coniferyl alcohol, a primary lignin precursor. The compound’s involvement in this pathway highlights its importance in plant growth and development.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement to specific cellular compartments. The compound’s localization and accumulation within cells are essential for its activity and function in promoting cell division and growth .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cell division and growth. It may be directed to these compartments through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its overall function in plant growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroconiferyl alcohol can be synthesized from coniferyl aldehyde through reduction reactions. One common method involves the use of borohydride exchange resin in methanol, which is highly regioselective and straightforward . Another method involves the Knoevenagel–Doebner reaction followed by Luche reduction, which has been used to synthesize highly deuterated coniferyl alcohol .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of lignocellulosic biomass followed by chemical treatments. The lignocellulosic material is subjected to reductive catalytic fractionation to obtain phenolic monomers, including this compound .

Chemical Reactions Analysis

Types of Reactions: Dihydroconiferyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Coniferyl aldehyde

    Reduction: Coniferyl alcohol

    Substitution: Various substituted phenolic compounds

Properties

IUPAC Name

4-(3-hydroxypropyl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h4-5,7,11-12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOMNLDJNQWJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177612
Record name Benzenepropanol, 4-hydroxy-3-methoxy- (9CI)
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-13-7
Record name Dihydroconiferyl alcohol
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Record name Dihydroconiferyl alcohol
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Record name 2305-13-7
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Record name Benzenepropanol, 4-hydroxy-3-methoxy- (9CI)
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Record name 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol
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Record name DIHYDROCONIFERYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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